(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile
Overview
Description
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: is a chemical compound belonging to the quinazoline class, characterized by its fused benzene and pyrimidine rings[_{{{CITATION{{{_1{4-{1-METHYL-2,4-DIOXO-6-(3-PHENYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions[_{{{CITATION{{{_2{Synthesis of methyl 3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1 ....
Methylation: The quinazoline core is then methylated using methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position[_{{{CITATION{{{_2{Synthesis of methyl 3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1 ....
Oxidation: The compound undergoes oxidation to introduce the dioxo functionality at the 2 and 4 positions[_{{{CITATION{{{_2{Synthesis of methyl 3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1 ....
Nitrile Introduction: Finally, the acetonitrile group is introduced using suitable reagents such as cyanogen bromide or sodium cyanide[_{{{CITATION{{{_2{Synthesis of methyl 3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the dioxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Hydroxylated quinazolines.
Substitution Products: Substituted quinazolines with different functional groups.
Scientific Research Applications
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Quinazoline
Quinazolinone
Quinazolinedione
Methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
This comprehensive overview provides a detailed understanding of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXJKAOSXCOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.